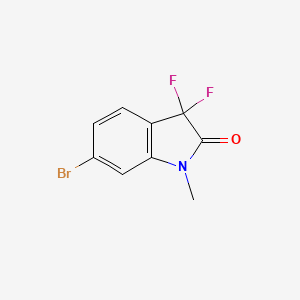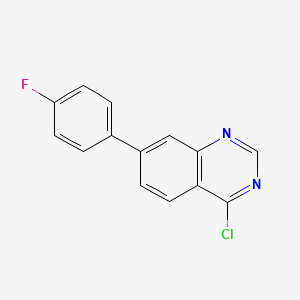
6-Bromo-3,3-difluoro-1-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3-difluoro-1-methylindolin-2-one is a synthetic organic compound with the molecular formula C9H6BrF2NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indolin-2-one core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-difluoro-1-methylindolin-2-one typically involves the introduction of bromine and fluorine atoms into the indolin-2-one framework. One common method involves the use of sodium formaldehyde sulfoxylate as a reducing agent in an aqueous solution of N,N-dimethylformamide (DMF) and water. This reaction leads to the formation of 3,3-difluoro-1-methylindolin-2-ones in yields ranging from 53% to 72% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,3-difluoro-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: Intramolecular cyclization can occur, forming complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can lead to the formation of different oxindole and indole derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-3,3-difluoro-1-methylindolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with various biological targets.
Chemical Research: It serves as a precursor in the synthesis of more complex indole-based molecules, which are of interest in organic and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,3-difluoro-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The presence of bromine and fluorine atoms can enhance its binding properties and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3,3-difluoro-1-methylindolin-2-one: Similar in structure but with the bromine atom at the 5-position.
3,3-Difluoro-1-methylindolin-2-one: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
Uniqueness
6-Bromo-3,3-difluoro-1-methylindolin-2-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceutical agents and in the study of indole-based chemistry .
Propiedades
Fórmula molecular |
C9H6BrF2NO |
|---|---|
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
6-bromo-3,3-difluoro-1-methylindol-2-one |
InChI |
InChI=1S/C9H6BrF2NO/c1-13-7-4-5(10)2-3-6(7)9(11,12)8(13)14/h2-4H,1H3 |
Clave InChI |
CHZZSHUQVZNQTP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Br)C(C1=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)


![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)
![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)

![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)





![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)

